![molecular formula C30H24ClNO5 B14138179 Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate CAS No. 878007-05-7](/img/structure/B14138179.png)
Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate is a complex organic compound with the molecular formula C30H24ClNO5. It is known for its unique structure, which includes a quinoline moiety and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethenyl group: This step involves the Heck reaction, where the quinoline derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.
Formation of the benzoyl group: This can be done through Friedel-Crafts acylation, where the quinoline derivative is reacted with benzoyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the quinoline moiety can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Studied for its potential anti-malarial and anti-cancer properties, leveraging the quinoline moiety known for its biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can interfere with the electron transport chain in mitochondria, leading to the generation of reactive oxygen species and subsequent cell death in cancer cells
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known anti-malarial drug with a similar quinoline structure.
Quinacrine: Another anti-malarial compound with structural similarities.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups
Uniqueness
Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate is unique due to its combination of a quinoline moiety with a benzoate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
878007-05-7 |
|---|---|
Molecular Formula |
C30H24ClNO5 |
Molecular Weight |
514.0 g/mol |
IUPAC Name |
methyl 2-[2-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl]-3-methoxy-3-oxopropyl]benzoate |
InChI |
InChI=1S/C30H24ClNO5/c1-36-29(34)25-9-4-3-7-21(25)17-26(30(35)37-2)28(33)22-8-5-6-19(16-22)10-14-24-15-12-20-11-13-23(31)18-27(20)32-24/h3-16,18,26H,17H2,1-2H3/b14-10+ |
InChI Key |
RPHLJWMSTGJITD-GXDHUFHOSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CC(C(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC(C(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


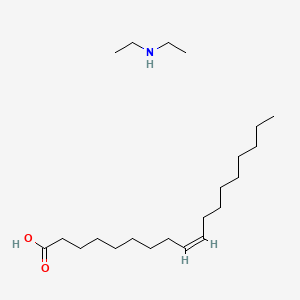

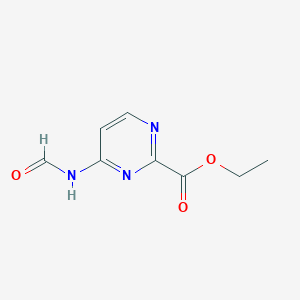
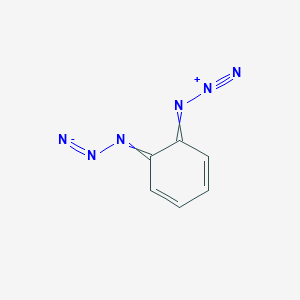
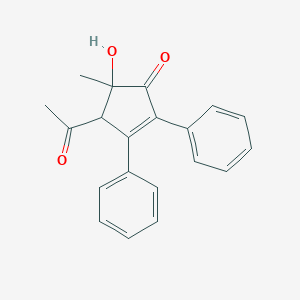
![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)

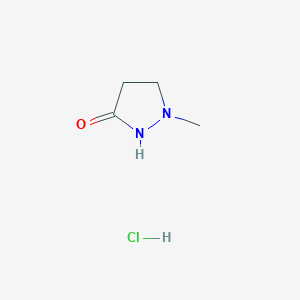

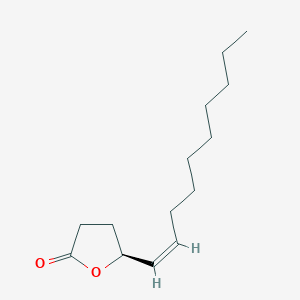
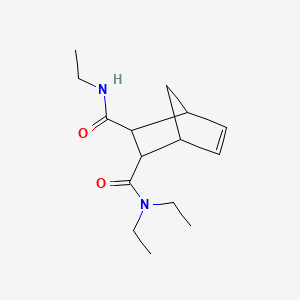

![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)
